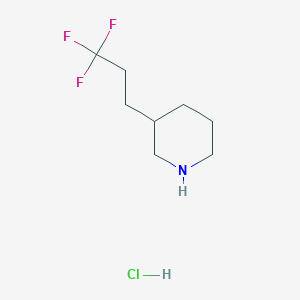![molecular formula C8H11F3N2O B1485026 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol CAS No. 2016027-32-8](/img/structure/B1485026.png)
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol
Vue d'ensemble
Description
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is a synthetic organic compound with a structure that includes a pyrazole ring substituted by a trifluoroethyl group and a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol typically involves the reaction between 1-(2,2,2-trifluoroethyl)-1H-pyrazole and a suitable alkylating agent, such as 3-chloropropan-1-ol, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in a solvent like dimethylformamide, followed by purification using chromatography techniques.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors that ensure precise control of reaction parameters such as temperature, pressure, and residence time. This method not only improves yield but also enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: Hydrogenation of the pyrazole ring, using catalysts like palladium on carbon.
Substitution: Halogenation of the propanol chain with reagents like thionyl chloride, leading to the formation of chloro derivatives.
Common Reagents and Conditions:
Oxidizing agents (chromium trioxide, potassium permanganate)
Reducing agents (hydrogen gas, palladium on carbon)
Halogenating agents (thionyl chloride, phosphorus tribromide)
Major Products Formed:
Oxidation leads to 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanal
Reduction yields partially or fully hydrogenated pyrazole derivatives
Halogenation produces 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl halides
Applications De Recherche Scientifique
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The exact mechanism of action of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is not fully understood, but it is believed to involve the modulation of specific molecular pathways. The trifluoroethyl group enhances lipophilicity, facilitating the compound's interaction with cell membranes and target proteins. The pyrazole ring may act as a binding site for various enzymes, influencing their activity and thereby eliciting a biological response.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol stands out due to its trifluoroethyl group, which imparts unique chemical and biological properties. For example:
3-[1-(Methyl)-1H-pyrazol-4-yl]propan-1-ol: lacks the trifluoroethyl group's enhanced lipophilicity, resulting in different pharmacokinetics.
3-[1-(2-Chloroethyl)-1H-pyrazol-4-yl]propan-1-ol: shows varied reactivity due to the chlorine atom's different electron-withdrawing effects.
Propriétés
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-13-5-7(4-12-13)2-1-3-14/h4-5,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXZQGAMZZZQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)
![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)
![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)
![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)
![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)
![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)
![3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484962.png)
![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484963.png)

![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
